![molecular formula C8H6NNaO4S B019128 Sodium Benzo[d]isoxazol-3-ylmethanesulfonate CAS No. 73101-64-1](/img/structure/B19128.png)
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Overview
Description
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is a chemical compound with the molecular formula C8H6NNaO4S and a molecular weight of 235.19 g/mol. It is also known as 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt .
Synthesis Analysis
The synthesis of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate involves various synthetic routes. A review article highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Another review summarizes the main directions and recent trends in the synthesis of isoxazoles .Molecular Structure Analysis
The molecular structure of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate consists of a benzisoxazole ring attached to a methanesulfonate group.Chemical Reactions Analysis
Isoxazoles, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Anticonvulsant Application
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate has been explored for its potential use as an anticonvulsant . Researchers have synthesized derivatives of this compound and tested them through MES (Maximal Electroshock Seizure) and scPTZ (subcutaneous Pentylenetetrazole) tests to find compounds that offer protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .
Antimicrobial Activity
This compound has shown promise in the field of antimicrobial activity. A series of derivatives have been synthesized and evaluated for their effectiveness against various microbial strains. Some of these derivatives have been found to be potent antimicrobial agents, highlighting the compound’s potential in combating infectious diseases .
Antioxidant Properties
The antioxidant capacity of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate derivatives has been assessed through DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These studies have revealed significant scavenging activity, indicating the compound’s utility in oxidative stress-related research and potential therapeutic applications .
Anti-inflammatory and Analgesic Effects
Isoxazole derivatives, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, have been investigated for their anti-inflammatory and analgesic properties. The substitution of various groups on the isoxazole ring imparts different activities, which can be harnessed for the development of new anti-inflammatory and pain-relief medications .
Anticancer Research
The compound’s derivatives have been studied for their anticancer activities. Modifications to the core structure have resulted in compounds that exhibit potent binding activities to certain targets, such as BRD4, which is a protein associated with cancer progression. This suggests a potential role for Sodium Benzo[d]isoxazol-3-ylmethanesulfonate in the development of new anticancer drugs .
Pharmaceutical Reference Standard
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is used as a reference standard in pharmaceutical testing, particularly related to the drug Zonisamide. It serves as a benchmark for determining the strength, quality, purity, and identity of pharmaceutical substances during monograph tests and assays .
Mechanism of Action
While the specific mechanism of action for Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is not mentioned in the search results, isoxazole derivatives are known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Future Directions
Isoxazole derivatives, including Sodium Benzo[d]isoxazol-3-ylmethanesulfonate, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . For instance, a study designed 26 new compounds by modifying 3-ethyl-benzo[d]isoxazole core with sulfonamides .
properties
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCHBOPDIODSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223376 | |
Record name | 1,2-Benzisoxazole-3-methanesulfonate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate | |
CAS RN |
73101-64-1 | |
Record name | 1,2-Benzisoxazole-3-methanesulfonate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073101641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoxazole-3-methanesulfonate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium 1,2-benzoxazol-3-ylmethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BENZISOXAZOLE-3-METHANESULFONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MWM0KQ3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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